molecular formula C8H9BrO B136240 (4-Bromo-3-methylphenyl)methanol CAS No. 149104-89-2

(4-Bromo-3-methylphenyl)methanol

Cat. No. B136240
CAS RN: 149104-89-2
M. Wt: 201.06 g/mol
InChI Key: HBSHHYYUASJVCG-UHFFFAOYSA-N
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Description

“(4-Bromo-3-methylphenyl)methanol” is a chemical compound with the molecular formula C8H9BrO . It has an average mass of 201.061 Da and a monoisotopic mass of 199.983673 Da .


Physical And Chemical Properties Analysis

“(4-Bromo-3-methylphenyl)methanol” has a density of 1.5±0.1 g/cm³ and a boiling point of 282.7±25.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.6 mmHg at 25°C, and it has an enthalpy of vaporization of 55.1±3.0 kJ/mol . The flash point is 124.8±23.2 °C . It has a molar refractivity of 45.2±0.3 cm³ . It has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 1 freely rotating bond .

properties

IUPAC Name

(4-bromo-3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSHHYYUASJVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450863
Record name (4-BROMO-3-METHYLPHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-3-methylphenyl)methanol

CAS RN

149104-89-2
Record name (4-BROMO-3-METHYLPHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromo-3-methylphenyl)methanol
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Synthesis routes and methods I

Procedure details

A solution of methyl-4-bromo-3-methylbenzoate (4.31 g) in dry tetrahydrofuran (20 ml) was stirred and cooled to 0° C. under nitrogen gas. A solution of 1.5M diisobutylaluminium hydride in toluene (44 ml) was added slowly and the reaction stirred for 2.5 hours, then quenched with methanol and allowed to warm to 21° C. Silica was added and the reaction concentrated in vacuo and purified using SPE (Si cartridge) using cyclohexane:ethyl acetate (3:1) as an eluent which furnished the title compound as a brown oil.
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4.31 g
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Synthesis routes and methods II

Procedure details

93 ml of a 1M solution of borane-tetrahydrofuran complex in tetrahydrofuran are added dropwise to a solution of 10 g (46.5 mmol) of 4-bromo-3-methyl-benzoic acid in 100 ml of tetrahydrofuran at 0° C. under argon. After the reaction mixture has been heated to 20° C., it is stirred at this temperature for 16 hours. The excess borane complex is then destroyed by careful addition of water (end of the evolution of hydrogen), the mixture is extracted twice with in each case 250 ml of ethyl acetate and the combined organic phases are washed twice with in each case 100 ml of saturated sodium bicarbonate solution, water and saturated sodium chloride solution, dried over sodium sulphate and concentrated. The compound is reacted further without purification.
[Compound]
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Synthesis routes and methods III

Procedure details

284 mg (12.9 mmol, 3 eq) of lithium borohydride are added to a solution of 1.0 g (4.3 mmol, 1 eq) of methyl 3-methyl-4-bromobenzoate in 10 ml of tetrahydrofuran. The reaction mixture is stirred at 60° C. for 12 hours. The reaction medium is hydrolyzed with ammonium chloride solution and extracted with ethyl acetate. The organic phases are combined, washed with sodium chloride solution and dried over sodium sulfate. 900 mg of (4-bromo-3-methylphenyl)methanol are obtained in oil form and used in the following reaction without further purification.
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284 mg
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Synthesis routes and methods IV

Procedure details

Methyl 4-bromo-3-methylbenzoate (17.0 g, 74.2 mmol) is dissolved in anhydrous THF (100 mL). The solution is cooled to 0° C. and a 2 M solution of lithium aluminum hydride in THF (40 mL) is added to the mixture. The solution is left stirring 30 min. at this temperature. A cold HCl solution is then added drop wise to the reaction mixture until dissolution of the aluminum complex. The desired product is extracted with ethyl acetate, the organic phase is washed with brine (200 mL), dried with MgSO4 and concentrated in vacuo. to provide the expected product (4-Bromo-3-methylphenyl)methanol (14.4 g, 97%) as a clear yellow oil, pure by proton NMR, and is used as such in the next step. 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 2.40 (s, 3 H) 4.61 (s, 2H) 6.89-7.10 (m, J=8.20, 1.56, 0.59 Hz, 1H) 7.23 (d, J=2.34 Hz, 1H) 7.50 (d, J=8.20 Hz, 1H)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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